molecular formula C15H23N3O B2739981 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 303150-64-3

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B2739981
CAS No.: 303150-64-3
M. Wt: 261.369
InChI Key: HZENMGVAHOGQMQ-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It features a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-methylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The piperazine ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. This compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol
  • Methyl (Z)-3-(((4-(methylamino)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate

Uniqueness

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is unique due to its specific structural features, such as the presence of a 2-methylpropanamide group and a 4-methylpiperazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(2)15(19)16-13-4-6-14(7-5-13)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZENMGVAHOGQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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